[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
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Overview
Description
[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with an appropriate nitrile under acidic conditions to form the 1,2,4-oxadiazole ring. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine trifluoroacetate
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine is unique due to its specific combination of the pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6/h1-4H,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQNXCLFKYLPTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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